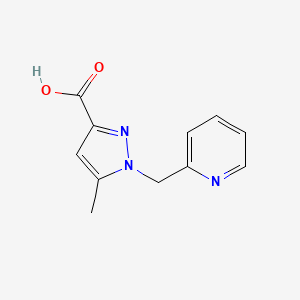

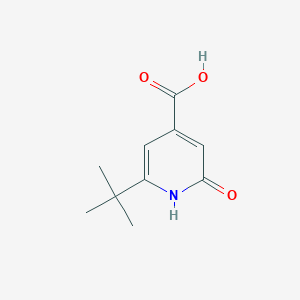

5-Methyl-1-(pyridin-2-ylmethyl)pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methyl-1-(pyridin-2-ylmethyl)pyrazole-3-carboxylic acid is a derivative of pyrazole, a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, one of the biologically important pyrazole-4-carboxylic acid derivatives, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, was synthesized by the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine .Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been studied using various techniques such as 1H and 13C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction technique . The single crystals of the compound were obtained at room temperature by slow evaporation of ethanol as solvent and crystallized in the space group P21/n of monoclinic system .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The modification of the structural profile by altering the 1-, 3-, or 4-position substituent in the pyrazole ring affects some bioactivities remarkably .Aplicaciones Científicas De Investigación

Androgen Receptor Antagonism in Prostate Cancer Therapy

This compound has been utilized in the design and synthesis of derivatives that act as androgen receptor (AR) antagonists . These antagonists are crucial in prostate cancer therapy, as AR signaling is often activated in prostate cancer cells. Blocking this signaling pathway is a significant strategy for treating the disease. Derivatives of 5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxylic acid have shown higher anti-proliferative activity against LNCaP cells than Bicalutamide, a first-generation AR antagonist .

Anti-Fibrosis Activity

Research has indicated that pyrimidine derivatives, which include the core structure of 5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxylic acid, exhibit anti-fibrotic activities . These compounds have been evaluated against immortalized rat hepatic stellate cells (HSC-T6) and have shown promising results in inhibiting fibrosis, which could lead to the development of novel anti-fibrotic drugs .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including 5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxylic acid, are known for their antileishmanial and antimalarial activities . Synthesized derivatives have been evaluated in vitro against Leishmania aethiopica and in vivo against Plasmodium berghei, showing significant potential as pharmacophores for developing safe and effective antileishmanial and antimalarial agents .

Antimicrobial and Antiviral Properties

The pyridine moiety, which is part of the structure of 5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxylic acid, has been associated with antimicrobial and antiviral properties . Compounds with this structure have demonstrated favorable binding interactions and energy with the binding site of thymidylate kinase, an enzyme involved in DNA synthesis, suggesting potential applications in combating microbial and viral infections .

Cytotoxicity Against Tumor Cell Lines

Derivatives of 5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxylic acid have been synthesized and reported to exhibit cytotoxicity against various human tumor cell lines . This indicates the potential of these compounds in the development of new antitumor or cytotoxic drug molecules with lesser side effects .

Design of Privileged Structures in Medicinal Chemistry

The pyrimidine moiety, which is related to the structure of 5-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxylic acid, is considered a privileged structure in medicinal chemistry . It is employed in the design of compounds that exhibit a wide range of pharmacological activities, making it a valuable component in the construction of novel heterocyclic compound libraries with potential biological activities .

Mecanismo De Acción

While the specific mechanism of action for 5-Methyl-1-(pyridin-2-ylmethyl)pyrazole-3-carboxylic acid is not mentioned in the search results, pyrazole derivatives have been known to exhibit diverse pharmacological effects such as anticancer, antiviral, antifungal, antibacterial, anti-inflammatory, and antioxidant activities .

Safety and Hazards

While the specific safety and hazards of 5-Methyl-1-(pyridin-2-ylmethyl)pyrazole-3-carboxylic acid are not mentioned in the search results, it’s important to note that chemicals of this nature should be handled with care, as they may pose risks such as skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Direcciones Futuras

Given the wide range of applications and the increasing popularity of pyrazoles in several fields of science , future research could focus on developing new strategies to synthesize these compounds and exploring their potential uses in various fields such as medicinal chemistry, drug discovery, and agrochemistry. Additionally, more studies are needed to understand the specific properties, safety, and hazards of 5-Methyl-1-(pyridin-2-ylmethyl)pyrazole-3-carboxylic acid.

Propiedades

IUPAC Name |

5-methyl-1-(pyridin-2-ylmethyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8-6-10(11(15)16)13-14(8)7-9-4-2-3-5-12-9/h2-6H,7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPYQPOZAUDDMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=CC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1-cyclopropylethyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2772699.png)

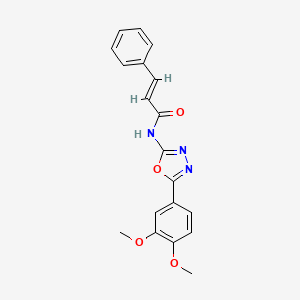

![(2Z)-8-methoxy-N-phenyl-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2772703.png)

![3-{[methyl(3-methylphenyl)amino]sulfonyl}-4-phenyl-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2772711.png)

![3-benzyl-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2772715.png)

![2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2772717.png)

![(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2772719.png)

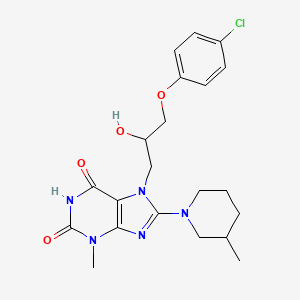

![4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2772720.png)

![1-(4-acetylphenyl)-N-[2-(dimethylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B2772721.png)